molecular formula C6H8FN3 B3407668 Pyrimidine, 5-fluoro-2-dimethylamino- CAS No. 81568-10-7

Pyrimidine, 5-fluoro-2-dimethylamino-

Cat. No. B3407668
CAS RN: 81568-10-7
M. Wt: 141.15 g/mol
InChI Key: JEMRFHGBGRNLBL-UHFFFAOYSA-N
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Description

Pyrimidine, 5-fluoro-2-dimethylamino- is a fluorinated pyrimidine . Fluorinated pyrimidines are used in the treatment of cancer and have been the subject of significant research . They are used to treat more than 2 million cancer patients each year .


Synthesis Analysis

The synthesis of fluorinated pyrimidines involves various methods, including the incorporation of radioactive and stable isotopes to study their metabolism and biodistribution . Other methods involve the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies .


Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines has been studied using various techniques, including 1D 19 F NMR spectroscopy . These studies have provided new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics .


Chemical Reactions Analysis

Fluorinated pyrimidines undergo various chemical reactions. For example, they inhibit thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP) . Recent studies have also implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .


Physical And Chemical Properties Analysis

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), it has nitrogen atoms at positions 1 and 3 in the ring .

Mechanism of Action

The mechanism of action of fluorinated pyrimidines involves the inhibition of RNA- and DNA-modifying enzymes . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite FdUMP, recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .

Safety and Hazards

Pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of fluorinated pyrimidines for cancer treatment is expected to become more precise in the era of personalized medicine . New developments in fluorine chemistry are expanding the range of compounds that can readily be prepared with fluorine substitution . This, along with an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution, is expected to drive future research in this area .

properties

IUPAC Name

5-fluoro-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRFHGBGRNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282203
Record name 5-Fluoro-N,N-dimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81568-10-7
Record name 5-Fluoro-N,N-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81568-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-N,N-dimethyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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